molecular formula C16H16ClNO B11794545 6-Chloro-3-(4-ethylphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine

6-Chloro-3-(4-ethylphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine

Cat. No.: B11794545
M. Wt: 273.75 g/mol
InChI Key: NKPUKYMBQRYHEQ-UHFFFAOYSA-N
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Description

6-Chloro-3-(4-ethylphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine is a benzoxazine derivative featuring a bicyclic core structure with a chlorine substituent at position 6 and a 4-ethylphenyl group at position 2. Benzoxazines are privileged scaffolds in medicinal chemistry due to their versatility in drug design, particularly for antimicrobial, anticancer, and enzyme-modulating activities . The 3,4-dihydro-2H-benzo[b][1,4]oxazine core is frequently modified at positions 3, 6, and 8 to optimize pharmacological properties, such as bioavailability and target affinity .

Properties

Molecular Formula

C16H16ClNO

Molecular Weight

273.75 g/mol

IUPAC Name

6-chloro-3-(4-ethylphenyl)-3,4-dihydro-2H-1,4-benzoxazine

InChI

InChI=1S/C16H16ClNO/c1-2-11-3-5-12(6-4-11)15-10-19-16-8-7-13(17)9-14(16)18-15/h3-9,15,18H,2,10H2,1H3

InChI Key

NKPUKYMBQRYHEQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2COC3=C(N2)C=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 6-Chloro-3-(4-ethylphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine typically involves the condensation of 2-aminophenol with 4-ethylbenzaldehyde in the presence of a chlorinating agent. The reaction is carried out under basic conditions, often using sodium hydroxide or potassium carbonate as the base. The reaction mixture is then heated to facilitate the formation of the oxazine ring.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

6-Chloro-3-(4-ethylphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxazine N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the oxazine ring can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of amines.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents used in these reactions include hydrogen peroxide, lithium aluminum hydride, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-Chloro-3-(4-ethylphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a pharmacological agent, particularly in the development of new drugs with improved efficacy and reduced side effects.

    Industry: It is used in the production of dyes, pigments, and other materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 6-Chloro-3-(4-ethylphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through various signaling pathways.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural analogues differ in substituent type, position, and molecular weight, influencing solubility, lipophilicity, and biological activity.

Compound Name Substituents Molecular Formula Molecular Weight Key Features References
6-Chloro-3-(4-ethylphenyl) derivative 6-Cl, 3-(4-ethylphenyl) C₁₆H₁₅ClNO 272.75 g/mol High lipophilicity; potential CNS activity
6-Chloro-3-(thiophen-3-yl) derivative 6-Cl, 3-thiophen-3-yl C₁₂H₁₀ClNOS 251.73 g/mol Enhanced π-π interactions; sulfur atom
4-Benzyl-8-bromo derivative 4-benzyl, 8-Br C₁₅H₁₄BrNO 308.18 g/mol Bulky substituents; halogen effects
3-Methyl derivative (Levofloxacin precursor) 3-CH₃, 7,8-difluoro C₁₀H₁₀F₂NO 213.19 g/mol Fluorine-enhanced bioavailability
TTZ-1 (enzyme inhibitor) 8-hydrophobic chain, TTZ head C₁₉H₂₃N₄O 323.42 g/mol Bioisosteric carboxylic acid mimic

Key Observations :

  • Halogen Effects : Bromine at position 8 (as in 4-benzyl-8-bromo) may improve binding to hydrophobic enzyme pockets, while chlorine at position 6 enhances electrophilicity .
  • Bioisosterism : TTZ derivatives replace carboxylic acids with a TTZ head group, improving metabolic stability .

Solubility and Stability

  • Hydrochloride Salts : 6-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride (MW 251.73) exhibits improved aqueous solubility vs. the free base .
  • Thermal Stability : Ethylphenyl and benzyl substituents enhance thermal stability compared to methoxy or nitro groups .

Biological Activity

6-Chloro-3-(4-ethylphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and applications, supported by relevant research findings and data.

Synthesis

The synthesis of 6-Chloro-3-(4-ethylphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine can be achieved through various methodologies. The choice of method often depends on the availability of starting materials and desired yield. Common approaches include:

  • Condensation Reactions : Utilizing appropriate precursors to form the oxazine ring.
  • Cyclization Techniques : Employing catalysts to promote the formation of the heterocyclic structure.

Antimicrobial Properties

Research has demonstrated that compounds similar to 6-Chloro-3-(4-ethylphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine exhibit notable antimicrobial activity. For instance, derivatives have shown effectiveness against Mycobacterium tuberculosis and other strains. A study indicated that certain substituted benzoxazines had comparable activity to isoniazid, a standard tuberculosis treatment .

Antitumor Activity

Dihydro[1,3]oxazines, including this compound, have been reported to possess antitumor properties. The structural features contribute to their ability to inhibit cancer cell proliferation. Various studies have highlighted that modifications in substituents can enhance these activities, suggesting a structure-activity relationship (SAR) that is critical for drug design .

Anti-inflammatory Effects

The anti-inflammatory potential of oxazine derivatives has also been explored. Compounds in this class have been found to inhibit pro-inflammatory cytokines and pathways involved in inflammation, making them candidates for further development in treating inflammatory diseases .

Study 1: Antimycobacterial Activity

A series of experiments were conducted to evaluate the efficacy of 6-Chloro-3-(4-ethylphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine against various Mycobacterium strains. Results indicated that modifications at the 4-position of the phenyl ring enhanced activity against M. tuberculosis and M. kansasii .

Study 2: Structure-Activity Relationship Analysis

A comprehensive SAR analysis was performed on a range of benzoxazine derivatives. It was found that electron-withdrawing groups at specific positions significantly improved biological activity. The study emphasized the importance of substituent effects on both solubility and bioavailability.

Data Table: Biological Activities of Related Compounds

Compound NameStructural FeaturesBiological Activity
6-Chloro-3-(2-(4-fluorophenyl)-2-oxoethylidene)-3,4-dihydro-2H-benzo[b][1,4]oxazineFluorophenyl substitutionAntioxidant
6-Chloro-3-(2-(2,4-dichlorophenyl)-2-oxoethylidene)-3,4-dihydro-2H-benzo[b][1,4]oxazineDichlorophenyl substitutionAntimicrobial
Methyl 6-chloro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazineMethyl ester groupAnticancer

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